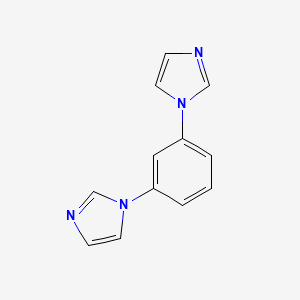

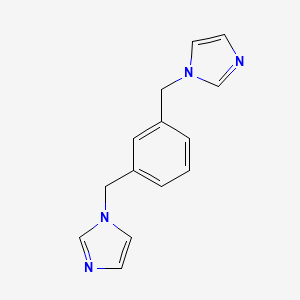

1,3-bis((1H-imidazol-1-yl)methyl)benzene

概要

説明

1,3-bis((1H-imidazol-1-yl)methyl)benzene, also known as 1,1’-[1,3-Phenylenebis(methylene)]bis(1H-imidazole), is a chemical compound with the molecular formula C14H14N4 . It has an average mass of 238.288 Da and a monoisotopic mass of 238.121841 Da .

Molecular Structure Analysis

The molecular structure of this compound has been characterized by UV–Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction . The specific details of the molecular structure were not found in the search results.Physical and Chemical Properties Analysis

This compound is a crystalline compound . It has a molecular formula of C14H14N4, an average mass of 238.288 Da, and a monoisotopic mass of 238.121841 Da . The melting point is reported to be 132°C .科学的研究の応用

Molecular Structure and Spectroscopy

1,3-Bis((1H-imidazol-1-yl)methyl)benzene and its derivatives have been a subject of study for their molecular structure and spectroscopy. In one study, the compound was synthesized and characterized using UV-Vis spectroscopy, infrared spectroscopy, and X-ray diffraction. Density functional theory (DFT) calculations were performed to understand its molecular geometry and vibrational frequencies. Theoretical absorption spectra showed good agreement with experimental UV-Vis values, indicating the compound's potential in spectroscopic applications (Li, Geng, He, & Cui, 2013).

Coordination Polymers and Supramolecular Structures

The compound is used in the synthesis of coordination polymers, which are networks of metal ions connected by organic ligands. For example, studies have reported the synthesis of two coordination polymers using this compound and 5-((3-carboxyphenoxy)methyl)benzene-1,3-dioic acid, exhibiting interesting luminescent and magnetic properties (He et al., 2020). Another study reported various transition-metal coordination polymers derived from this compound and isophthalic acid, demonstrating diverse network structures and potential for catalytic applications (Hao et al., 2014).

Self-Assembly and Structural Diversity

The compound is also explored for its role in self-assembly processes. For instance, differing patterns in the self-assembly of radially anchored imidazoles, including this compound, have been observed. These patterns result in varied molecular packing and supramolecular structures, which are crucial for developing new materials with specific properties (Rajesh, Ranganathan, Gilardi, & Karle, 2008).

Anion Transport Properties

This compound has also been investigated for its anion transport properties. For example, derivatives of 1,3-bis(benzimidazol-2-yl)benzene, a similar compound, have shown potent anionophoric activity. Modifications with electron-withdrawing substituents significantly enhanced this activity, indicating potential applications in anion transport and separation technologies (Peng et al., 2016).

作用機序

Target of Action

Similar compounds have been known to interact with various biological targets, including enzymes and receptors, influencing their activity and function .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .

Action Environment

The action, efficacy, and stability of 1,3-bis((1H-imidazol-1-yl)methyl)benzene can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.

生化学分析

Biochemical Properties

The biochemical properties of 1,3-bis((1H-imidazol-1-yl)methyl)benzene are not well-studied. It is known that imidazole rings, which are present in this compound, can interact with various biomolecules. These interactions are often through hydrogen bonding or π-π stacking .

Molecular Mechanism

It is possible that the compound may interact with biomolecules through its imidazole rings, potentially influencing enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. The compound is known for its stability , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

特性

IUPAC Name |

1-[[3-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-2-13(9-17-6-4-15-11-17)8-14(3-1)10-18-7-5-16-12-18/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYFIFXDQPTNHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN2C=CN=C2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 1,3-bis((1H-imidazol-1-yl)methyl)benzene in the formation of coordination polymers?

A: this compound acts as a bridging ligand in the construction of coordination polymers. Its structure, featuring two imidazole rings linked by a flexible methylene bridge to a central benzene ring, allows it to coordinate to metal ions through the nitrogen atoms in the imidazole rings. This bridging ability, combined with its conformational flexibility, enables the formation of diverse and intricate network structures. [, , , ] For instance, in the presence of cobalt(II) and biphenyltetracarboxylic acid, 1,3-bimb facilitates the creation of either 2D bilayer structures with parallel stacking or 3D frameworks, depending on the positional isomer of the ligand used. []

Q2: How does the conformational flexibility of this compound influence the properties of the resulting coordination polymers?

A: The flexibility of the methylene bridge in 1,3-bimb allows the molecule to adopt different conformations (cis or trans) when coordinating to metal centers. [] This conformational freedom influences the overall structure and properties of the resulting coordination polymers. For example, in cobalt(II) coordination polymers, the cis conformation of 1,3-bimb leads to the formation of double helix chains, while the trans conformation contributes to the construction of a (2,4)-connected 3D network with left- and right-handed helical chains. [] This structural diversity arising from the ligand's flexibility can be further tuned by varying reaction conditions and the choice of metal ions and other ligands, potentially leading to materials with tailored properties.

Q3: Has this compound been explored in applications beyond the construction of coordination polymers?

A: While research primarily focuses on its role in coordination polymers, 1,3-bimb shows potential in other areas. For instance, a cobalt(II) coordination polymer incorporating 1,3-bimb has demonstrated promising results in reducing inflammasome activation, suggesting its potential application in treating age-related macular degeneration. [] This finding highlights the need to further explore the biological activity of 1,3-bimb and its metal complexes in various therapeutic contexts.

Q4: What analytical techniques are commonly used to characterize this compound and its coordination polymers?

A: Characterization of 1,3-bimb and its metal complexes typically involves techniques like single-crystal X-ray diffraction for structural elucidation, infrared spectroscopy to identify functional groups, and elemental analysis to confirm composition. [, ] In the case of coordination polymers, powder X-ray diffraction is often employed to confirm bulk phase purity. [] Additionally, techniques like UV-vis spectroscopy, electron dispersive spectroscopy (EDS), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) can provide further insights into the electronic structure, elemental composition, morphology, and size of the materials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

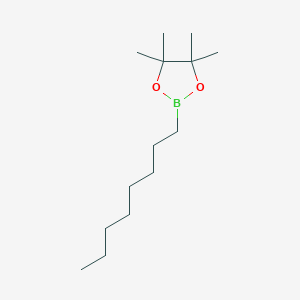

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine](/img/structure/B3178603.png)

![9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester](/img/structure/B3178605.png)